2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetamide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.
Properties
Molecular Formula |
C18H17Br2N3O |
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Molecular Weight |
451.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H17Br2N3O/c1-13-10-15(19)18(16(20)11-13)21-12-17(24)23-22-9-5-8-14-6-3-2-4-7-14/h2-11,21H,12H2,1H3,(H,23,24)/b8-5+,22-9+ |
InChI Key |
SOKUTEVQUDSWBF-RCSBLCLSSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC=CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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